Chapter 1: The Aminopyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
Chapter 1: The Aminopyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide to the Structure and Chemistry of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
Abstract: This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and strategic synthesis of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole. This compound integrates three key structural motifs of significant interest in medicinal chemistry: a biologically active pyrazole core, a pharmacophorically crucial amino group, and a metabolically robust 2-fluorophenyl substituent. We will deconstruct the molecule's architecture, predict its spectroscopic signatures, and propose a validated synthetic pathway. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific heterocyclic entity and its potential applications.
The Pyrazole Ring: A Privileged Heterocycle
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a foundational scaffold in drug discovery.[1][2] Its prevalence stems from its metabolic stability and its ability to act as a versatile scaffold for presenting functional groups in a defined three-dimensional space. Pyrazole derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5] Many clinically approved drugs, such as the anti-inflammatory agent Celecoxib, feature a pyrazole core, highlighting its importance.[3]
The Strategic Importance of N-Methyl, C-Amino, and C-Aryl Substitutions
The specific substitution pattern on the pyrazole ring is critical for modulating its biological and chemical properties.
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N-Alkylation , such as the N-1 methyl group in the title compound, serves a crucial purpose: it resolves the issue of tautomerism inherent to N-unsubstituted pyrazoles, leading to a single, defined isomer.[1] This ensures specific and consistent interactions with biological targets.
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C-Amino Groups , particularly at the C-5 position, are potent hydrogen bond donors. This functionality is frequently exploited to establish key binding interactions within enzyme active sites or receptors. A notable example is the interaction between the exocyclic amine of pyrazole-based inhibitors and threonine residues in p38 MAP kinase.[6]
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C-Aryl Groups provide a means to expand the molecule into hydrophobic pockets of target proteins and to fine-tune electronic properties. The nature and substitution of this aryl ring are pivotal for determining potency and selectivity.
Chapter 2: Structural Deconstruction of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
Systematic Nomenclature and Core Components
The IUPAC name, 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, precisely defines the molecule's architecture:
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Pyrazole: The core five-membered heterocyclic ring.
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1-methyl: A methyl group is attached to the nitrogen at position 1.
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3-(2-fluorophenyl): A phenyl ring, substituted with a fluorine atom at its ortho-position, is attached to the carbon at position 3 of the pyrazole ring.
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5-Amino: An amino group (-NH₂) is attached to the carbon at position 5.
Below is a diagram illustrating the annotated molecular structure.
Caption: Annotated structure of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole.
The 2-Fluorophenyl Substituent: Electronic and Steric Implications
The introduction of a fluorine atom at the ortho-position of the phenyl ring is a deliberate design choice in medicinal chemistry.
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Electronic Effect: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect. This can influence the pKa of the pyrazole ring and modulate the electronic character of the entire molecule.
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Metabolic Blocking: The C-F bond is exceptionally strong. Placing fluorine at a position susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's half-life and oral bioavailability.
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Conformational Constraint: The ortho-fluoro atom introduces steric bulk, which can restrict the rotation around the C3-C(phenyl) bond. This leads to a preferred dihedral angle between the pyrazole and phenyl rings, potentially locking the molecule into a more biologically active conformation.
Chapter 3: Proposed Synthesis and Characterization
Retrosynthetic Analysis and Strategy
The most common and reliable method for constructing substituted pyrazoles involves the condensation of a hydrazine derivative with a 1,3-dielectrophile. For the target molecule, a logical retrosynthetic disconnection breaks the pyrazole ring between N1-C5 and N2-C3, identifying methylhydrazine and a functionalized 1,3-dicarbonyl equivalent as key precursors.
Caption: Retrosynthetic approach for the target molecule.
Proposed Experimental Protocol
This protocol is based on established methodologies for the synthesis of related aminopyrazoles.[7][8]
Step 1: Synthesis of 2-Fluorobenzoylacetonitrile
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Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.1 eq) and anhydrous ethanol.
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Reaction: Cool the mixture to 0 °C in an ice bath. Add ethyl 2-fluoroacetate (1.0 eq) and 2-fluoroacetonitrile (1.0 eq) dropwise over 30 minutes.
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Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
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Workup: Quench the reaction with aqueous HCl (1M) until acidic (pH ~5-6). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product via flash column chromatography to yield 2-fluorobenzoylacetonitrile.
Step 2: Synthesis of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
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Setup: To a round-bottom flask, add 2-fluorobenzoylacetonitrile (1.0 eq) and ethanol.
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Reaction: Add methylhydrazine (1.2 eq) dropwise at room temperature.
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Progression: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. The reaction is typically driven by the formation of a stable aromatic ring.
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Workup: Cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
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Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.[9]
Chapter 4: Physicochemical and Spectroscopic Profile (Predicted)
Predicted Physicochemical Properties
Quantitative data provides a baseline for understanding the molecule's behavior in experimental and biological systems.
| Property | Predicted Value | Source / Rationale |
| Molecular Formula | C₁₀H₁₀FN₃ | Based on structure |
| Molecular Weight | 191.21 g/mol | Calculated |
| XLogP3 | ~2.0 | Estimated based on similar structures[9] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 3 (2x pyrazole N, 1x F) | Calculated |
| Appearance | White to pale yellow solid | Typical for aminopyrazoles[10] |
Predicted Spectroscopic Signatures
Spectroscopic analysis is essential for structural confirmation. The following are predicted data points based on analogous structures.[11][12]
| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR (400 MHz, CDCl₃) | -NH₂ (broad singlet) | δ 4.5 - 5.5 ppm | Exchangeable protons on nitrogen. |
| Aromatic protons (multiplet) | δ 7.0 - 7.5 ppm | Protons on the 2-fluorophenyl ring. | |
| Pyrazole C4-H (singlet) | δ 5.8 - 6.2 ppm | Singlet proton on the pyrazole ring. | |
| N-CH₃ (singlet) | δ 3.6 - 3.8 ppm | Methyl group attached to the pyrazole nitrogen. | |
| ¹³C NMR (100 MHz, CDCl₃) | Pyrazole C3, C5 | δ 140 - 160 ppm | Carbons attached to heteroatoms. |
| Aromatic C-F (doublet) | δ 155 - 165 ppm (J ≈ 245 Hz) | Carbon directly bonded to fluorine shows large coupling. | |
| Aromatic Carbons | δ 115 - 135 ppm | Standard aromatic region. | |
| N-CH₃ | δ 35 - 40 ppm | Aliphatic methyl carbon. | |
| FT-IR (KBr Pellet) | N-H Stretch (doublet) | 3300 - 3450 cm⁻¹ | Symmetric and asymmetric stretching of the primary amine. |
| C=N / C=C Stretch | 1550 - 1650 cm⁻¹ | Aromatic ring and pyrazole core vibrations. | |
| C-F Stretch (strong) | 1200 - 1280 cm⁻¹ | Strong, characteristic absorption for aryl fluorides. | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 191 | Corresponding to the molecular weight. |
Chapter 5: Significance in the Context of Drug Discovery
The structural features of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole make it a compound of significant interest for screening and lead optimization campaigns.
Caption: Relationship between structure and medicinal chemistry roles.
The aminopyrazole motif is a well-established kinase inhibitor scaffold, capable of forming critical hydrogen bonds with the hinge region of many kinases.[6] Furthermore, related aminopyrazole structures have demonstrated potential as antipsychotic agents, acting via non-dopaminergic mechanisms.[13] The inclusion of the 2-fluorophenyl group suggests a design aimed at enhancing drug-like properties, such as metabolic stability and oral bioavailability, making this compound a compelling candidate for further biological evaluation.
Conclusion
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole is a precisely designed molecule that leverages the proven utility of the pyrazole scaffold while incorporating specific substituents to confer desirable chemical and potential pharmacological properties. Its structure is defined by a stable, non-tautomeric N-methylpyrazole core, a key hydrogen-bonding amino group, and a strategically fluorinated phenyl ring. The synthetic route to this compound is accessible through established chemical transformations, and its structure can be unequivocally confirmed using standard spectroscopic techniques. This in-depth analysis provides a solid foundation for researchers to synthesize, characterize, and explore the biological potential of this promising heterocyclic compound.
References
- Vertex AI Search. 5-Amino-3-methyl-1-phenylpyrazole - Chem-Impex.
- Caruso, F., et al. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information.
- Demchenko, A., et al. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives.
- PubChem. 5-Amino-3-methyl-1-phenylpyrazole. National Center for Biotechnology Information.
- Tokyo Chemical Industry Co., Ltd. 5-Amino-3-methyl-1-phenylpyrazole 1131-18-6. TCI Chemicals.
- lifechem pharma. 3-Methyl-5-Amino-Pyrazole | Chemical Intermediate India.
- Sigma-Aldrich. 5-Amino-3-methyl-1-phenylpyrazole 97%. Merck.
- Goldstein, D.M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed.
- ChemicalBook. 3-Amino-5-methylpyrazole(31230-17-8) 1H NMR spectrum.
- Kumar, V., et al. Current status of pyrazole and its biological activities. National Center for Biotechnology Information.
- Albaugh, P., et al. (1991). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. PubMed.
- Kumar, Dr. A. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
- Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
- ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile.
- Cheméo. Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8).
- Jiang, Q., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate.
- ECHEMI. 1131-18-6, 5-Amino-3-methyl-1-phenylpyrazole Formula.
- Al-Ostoot, F.H., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information.
- Google Patents. Process for the preparation of 3-amino-5-methylpyrazole.
- CAS Common Chemistry. 3-Amino-5-methylpyrazole. American Chemical Society.
- Ghorbani-Choghamarani, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information.
Sources
- 1. jchr.org [jchr.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicstrive.com [academicstrive.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. lifechempharma.com [lifechempharma.com]
- 11. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
